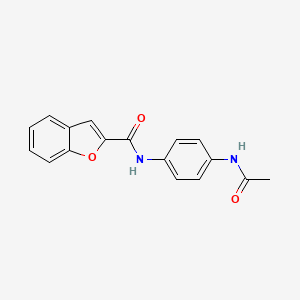
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide is a compound that belongs to the class of benzofuran carboxamides. These compounds have been studied for their potential biological activities, including their role as cholinesterase inhibitors, which could be beneficial in the treatment of neurodegenerative diseases like Alzheimer's . The compound's structure is characterized by a benzofuran moiety linked to an acetamidophenyl group, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of benzofuran-2-carboxamide derivatives typically involves a multi-step process. One approach includes the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by hydrolysis and amidation with amines . Another method utilizes the Ugi four-component reaction, combining aromatic amines, isocyanides, 2-bromobenzaldehyde, and 2-bromoacetic acid, followed by a microwave-assisted Rap–Stoermer reaction with salicylaldehydes to yield the benzofuran-2-carboxamides . These synthetic routes allow for the introduction of various functional groups, providing a diverse collection of compounds for biological evaluation.
Molecular Structure Analysis
The molecular structure of benzofuran carboxamide derivatives can be analyzed using various spectroscopic methods and theoretical calculations. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, has been studied using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations . These analyses provide detailed information on the molecular geometry, vibrational frequencies, and electronic properties, such as HOMO and LUMO energies, which are essential for understanding the reactivity and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzofuran carboxamide derivatives can be inferred from molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical studies help predict how the molecule might interact with other chemical entities, which is crucial for designing compounds with desired biological activities . The MEP surface map, in particular, can indicate regions of the molecule that are likely to undergo nucleophilic or electrophilic attack, guiding further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting the compound's suitability for drug development. For example, the antioxidant properties of these compounds can be assessed using assays like the DPPH free radical scavenging test, which provides insights into their potential therapeutic applications .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
- Diversity-Oriented Synthesis : A diversity-oriented synthesis approach utilizing the Ugi four-component reaction followed by a microwave-assisted Rap-Stoermer reaction has been developed to synthesize highly functionalized benzofuran-2-carboxamides. This method offers a versatile route to a variety of benzofuran derivatives, demonstrating the compound's role in facilitating the synthesis of complex organic molecules (Han, Wu, & Dai, 2014).
Pharmacological Applications
- Antimicrobial Activity : Novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal species. Some compounds in this series showed potent antimicrobial activity, indicating the potential of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide derivatives as antimicrobial agents (Incerti et al., 2017).
Materials Science and Other Applications
- Photoresponsive Materials : Research into photoresponsive molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals demonstrates the potential of this compound derivatives in creating smart materials. These materials can change their behavior in response to light, which could be applied in controlled drug delivery systems (Gong, Wong, & Lam, 2008).
Mécanisme D'action
Target of Action
It is structurally similar to acetaminophen (also known as paracetamol), which primarily targets the cyclooxygenase (cox) enzymes .
Mode of Action
Based on its structural similarity to acetaminophen, it may inhibit the cox pathways, similar to nonsteroidal anti-inflammatory drugs (nsaids) .
Biochemical Pathways
Acetaminophen, a structurally similar compound, is known to affect prostaglandin production and serotonergic, opioid, nitric oxide (no), and cannabinoid pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 1932, a density of 12307, a melting point of 155°C, and a boiling point of 32941°C . It is soluble in water at 0.32g/L (25 ºC) .
Result of Action
Structurally similar compounds like acetaminophen are known to have analgesic (pain-relieving) and antipyretic (fever-reducing) effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide. For instance, the compound’s solubility in water suggests that it could be affected by the presence of water in its environment . Additionally, the compound’s stability could be influenced by temperature, given its known melting and boiling points .
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11(20)18-13-6-8-14(9-7-13)19-17(21)16-10-12-4-2-3-5-15(12)22-16/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFGKZSYNABYPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

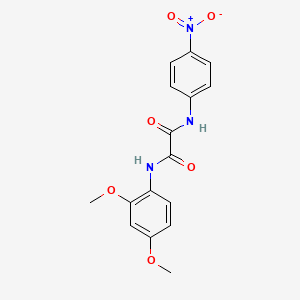
![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
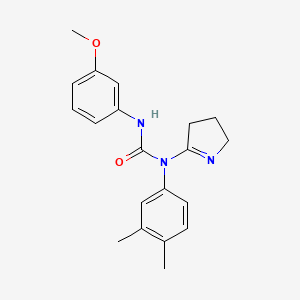
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methylphenyl)acetamide](/img/structure/B2507925.png)
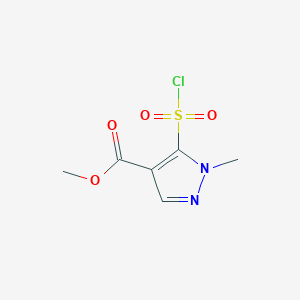
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)
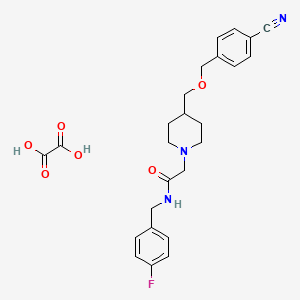
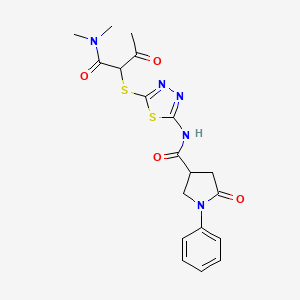
![2-[(2,6-Dichlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2507931.png)
![4-[2-[[3-(4-Chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2507933.png)
![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)

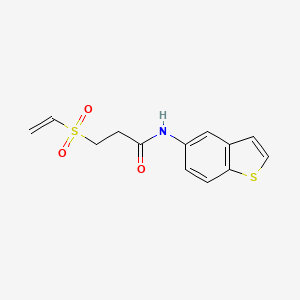
![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)